5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazolo[1,5-a]pyridine moiety fused with a thiophene ring, and it is substituted with a chlorine atom and a carboxamide group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary targets of the compound “5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide” are currently unknown. The compound belongs to the family of pyrazolo[1,5-a]pyrimidines , which have been identified as strategic compounds for optical applications . .
Mode of Action
It’s known that the compound’s photophysical properties can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring . This modification can improve both the absorption and emission behaviors of the compound .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been studied for their significant photophysical properties , suggesting that they may interact with biochemical pathways related to light absorption and emission.
Pharmacokinetics
It’s known that the compound exhibits excellent thermal stability , which could potentially influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that the compound has tunable photophysical properties , suggesting that it may have potential applications in fields such as bioimaging or chemosensing.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s photophysical properties can be influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring . Additionally, the compound exhibits excellent thermal stability , suggesting that it may be stable under a range of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrazolo[1,5-a]pyridine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The thiophene ring is then introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
The final step involves the introduction of the carboxamide group. This can be achieved through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides (e.g., EDC or DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could streamline the process, ensuring consistent quality and reducing the potential for human error.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, such as using a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Sodium hydride
Properties
IUPAC Name |
5-chloro-N-pyrazolo[1,5-a]pyridin-5-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3OS/c13-11-2-1-10(18-11)12(17)15-8-4-6-16-9(7-8)3-5-14-16/h1-7H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAJJOZBRIGOOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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